N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide
Description
Properties
Molecular Formula |
C22H19N3O3S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-4-[(2-oxo-1H-indol-3-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C22H19N3O3S/c1-25(15-16-7-3-2-4-8-16)29(27,28)18-13-11-17(12-14-18)23-21-19-9-5-6-10-20(19)24-22(21)26/h2-14H,15H2,1H3,(H,23,24,26) |
InChI Key |
ZDYBZUSDYINCCO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of N-Benzyl-N-Methylamine
The foundational step involves reacting benzenesulfonyl chloride with N-benzyl-N-methylamine under basic conditions. In a protocol adapted from Stenfors and Ngassa, sodium acetate in aqueous medium facilitates sulfonylation at 80–85°C, yielding N-benzyl-N-methylbenzenesulfonamide in 83–88% yields (Table 1). The reaction is monitored via thin-layer chromatography (TLC) using a 2:1 n-hexane/ethyl acetate system.
Table 1: Optimization of Sulfonylation Conditions
Alternative Alkylation Approaches
Patent US6638965B2 describes a one-pot method where benzenesulfonyl chloride is sequentially treated with methylamine and benzyl bromide in dimethylformamide (DMF) with calcium hydride. This approach avoids intermediate isolation, achieving 75–80% yields but requiring stringent moisture control.
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 70 | 90% |
| Reduction (H₂/Pd-C) | Ethanol, 25°C, 12 h | 85 | 95% |
| Reduction (SnCl₂) | HCl/EtOH, reflux, 3 h | 78 | 92% |
Direct Amination Strategies
Recent advancements employ directed ortho-lithiation using n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) to introduce amino groups regioselectively. This method bypasses nitration but requires cryogenic conditions (−78°C) and specialized handling.
Coupling with 2-Oxoindol-3-yl Moieties
Buchwald-Hartwig Amination
The 4-amino intermediate undergoes palladium-catalyzed coupling with 3-bromo-2-oxoindole. As detailed in US20200330435A1, Pd₂(dba)₃ with Xantphos in toluene at 100°C facilitates C–N bond formation, achieving 65–72% yields (Table 3).
Table 3: Coupling Reaction Parameters
| Catalyst System | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃ (5 mol%) | Xantphos | Cs₂CO₃ | Toluene | 72 |
| Pd(OAc)₂ (10 mol%) | BINAP | K₃PO₄ | Dioxane | 65 |
Ullmann-Type Coupling
For substrates sensitive to palladium, copper(I)-mediated Ullmann coupling using CuI and 1,10-phenanthroline in DMSO at 120°C provides a robust alternative, albeit with lower yields (55–60%).
Condensation Approaches
PMC9537541 reports a Schiff base formation between 4-aminobenzenesulfonamide and 2-oxoindole-3-carbaldehyde, followed by NaBH₄ reduction. This method is limited by competing imine side reactions, yielding 50–58% of the desired product.
Purification and Characterization
Chromatographic Techniques
Final compounds are purified via silica gel column chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol. Purity is validated by HPLC (>99%) and NMR spectroscopy.
Spectroscopic Data
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxindole derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity: Research indicates that N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide exhibits potential anticancer properties. Studies have shown that derivatives of indole compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
- Antimicrobial Properties: The compound has been investigated for its antibacterial and antifungal activities. Its sulfonamide group is known to enhance its interaction with microbial enzymes, potentially leading to effective treatments against resistant strains .
-
Biological Studies
- Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, including those involved in metabolic pathways. Its ability to modulate enzyme activity makes it a candidate for further studies in metabolic disorders .
- Signal Transduction Modulation: Research suggests that this compound can influence signaling pathways, particularly those related to cell proliferation and apoptosis, making it relevant in the study of various diseases, including neurodegenerative disorders .
-
Material Science
- Polymer Development: The unique structure of this compound allows it to be used as a building block in synthesizing novel polymers with specific mechanical properties and thermal stability .
- Nanotechnology Applications: Its chemical properties enable its incorporation into nanomaterials, which can be utilized for drug delivery systems and targeted therapies .
Case Studies
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The sulfonamide group can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Physical Properties
Key Differentiators
- Target vs.
- Target vs. LS4 : The indole moiety offers superior π-stacking in receptor binding compared to LS4’s thiazole, but LS4’s sulfur atom may enhance metabolic stability.
- Target vs. 5c: The 2-oxoindol-3-ylamino group provides a unique hydrogen-bond donor/acceptor profile absent in 5c’s morpholine, critical for specificity in CXCR4 inhibition .
Biological Activity
N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a sulfonamide group, an indole derivative, and a benzyl moiety. This structural configuration is crucial for its interaction with biological targets.
This compound exhibits various biological activities, primarily through the inhibition of specific enzymes or pathways involved in cellular processes. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and certain bacterial dihydropteroate synthases, leading to its antimicrobial properties. Additionally, the indole component may contribute to anti-cancer activities by modulating cell cycle progression and apoptosis.
Biological Activity Overview
- Antitumor Activity : Research indicates that compounds with similar structures exhibit potent antitumor effects. For instance, a series of N-(7-indolyl)benzenesulfonamide derivatives were synthesized and evaluated for their ability to inhibit the proliferation of cancer cells, suggesting that the indole structure plays a significant role in cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : Sulfonamides have historically been recognized for their antimicrobial effects. The compound's structural features suggest potential efficacy against bacterial infections by inhibiting folate synthesis pathways .
- Cell Cycle Modulation : Studies have shown that certain derivatives can disrupt the cell cycle in cancer cells, leading to G1 phase accumulation or mitotic arrest. This modulation is crucial for developing therapeutic agents targeting rapidly dividing cells .
Case Studies and Experimental Data
The following table summarizes key findings from various studies on similar compounds:
Q & A
Q. What are the optimized synthetic routes for N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide, and how can purity be validated?
Methodological Answer: Synthesis typically involves nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and substituted benzylamines, followed by coupling with 2-oxoindole derivatives via Buchwald-Hartwig amination. Key steps include:
Q. How is the structural conformation of this compound resolved, and what crystallographic tools are recommended?
Methodological Answer: Single-crystal X-ray diffraction is preferred for unambiguous structural determination. Critical steps include:
- Crystal growth via slow evaporation in ethanol/water mixtures.
- Data collection at 100 K to minimize thermal motion artifacts.
- Refinement using SHELXL (for small molecules) with a focus on resolving disorder in the benzyl group . Example bond parameters from analogous structures:
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| S–N | 1.63 | 107.2 |
| C–O (oxo) | 1.23 | 120.5 |
Q. Which spectroscopic techniques are critical for characterizing its electronic environment?
Methodological Answer:
- ¹H NMR : Identify NH protons (δ 10.2–11.5 ppm) and aromatic splitting patterns to confirm substitution .
- FT-IR : Validate sulfonamide (SO₂ asym/sym stretch: 1350–1150 cm⁻¹) and carbonyl groups (C=O: 1680–1700 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. What solvent systems are optimal for solubility and reactivity studies?
Methodological Answer:
Q. How do substituents on the benzyl group influence stability?
Methodological Answer:
- Electron-donating groups (e.g., -OCH₃) increase oxidative stability but reduce electrophilicity.
- Steric hindrance from branched alkyl chains (e.g., -CH(CH₃)₂) lowers aggregation in aqueous media .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict electronic properties relevant to bioactivity?
Methodological Answer:
- HOMO-LUMO Analysis : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate energy gaps (~4.2 eV for sulfonamides), correlating with redox activity .
- Electrostatic Potential Maps : Generated via Multiwfn to identify nucleophilic/electrophilic regions (e.g., sulfonamide S=O as H-bond acceptors) .
Q. What strategies resolve contradictions in reported IC₅₀ values across enzymatic assays?
Methodological Answer:
Q. How to address crystallographic disorder in the benzyl moiety during refinement?
Methodological Answer:
- Apply TWIN/BASF commands in SHELXL to model twinning.
- Use PART and SUMP restraints to refine split positions without overfitting . Example refinement metrics:
| Parameter | Value |
|---|---|
| R₁ | 0.048 |
| wR₂ | 0.153 |
Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
